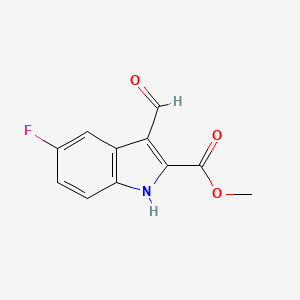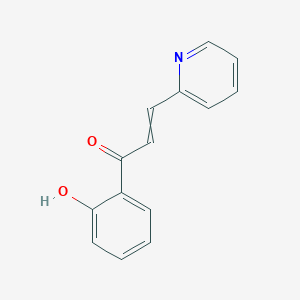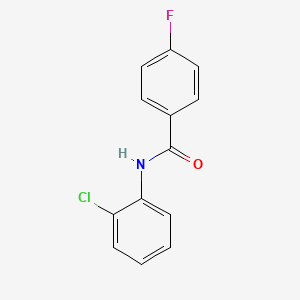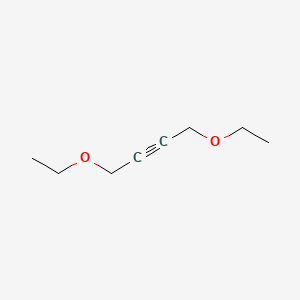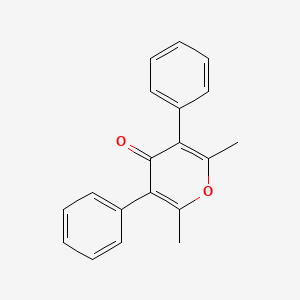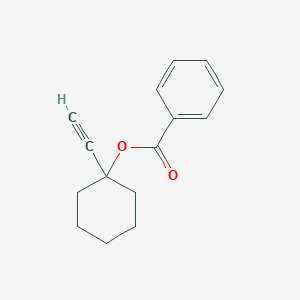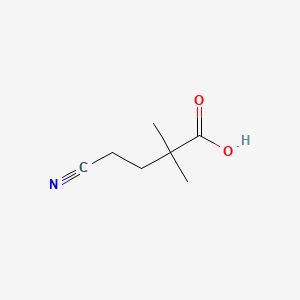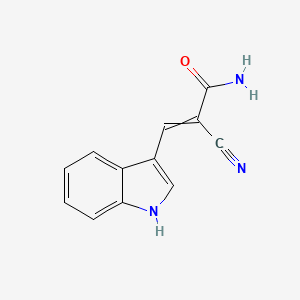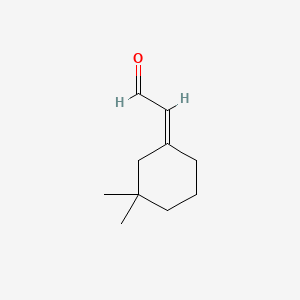
Grandlure III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Grandlure III is a synthetic pheromone used primarily for the control of boll weevils (Anthonomus grandis), a significant pest in cotton production. It is one of the four components of the grandlure pheromone blend, which also includes Grandlure I, II, and IV.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Grandlure III involves several steps, starting with the bishomologation of ketones to alpha, beta-unsaturated aldehydes. This process is facilitated by reagents such as lithiated O-alkyl-S-ethoxycarbonylmethyl dithiocarbonate and thiocarbonate . The key steps include:
- Formation of the cyclohexanoid structure.
- Introduction of the dimethyl groups.
- Formation of the aldehyde functional group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical pathways as in laboratory synthesis but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and effectiveness of the pheromone .
化学反应分析
Types of Reactions: Grandlure III undergoes several types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Reactions involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of (Z)-3,3-dimethylcyclohexylideneacetic acid.
Reduction: Formation of (Z)-3,3-dimethylcyclohexylideneethanol.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
Grandlure III has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying pheromone synthesis and chemical ecology.
Biology: Employed in the study of insect behavior, particularly in understanding the mating and aggregation behaviors of boll weevils.
Industry: Used in the production of pheromone traps for pest control in agriculture, particularly in cotton farming
作用机制
Grandlure III functions as an aggregation pheromone for boll weevils. When released, it attracts both male and female weevils to the source. The molecular targets are olfactory receptors on the antennae of the weevils, which detect the pheromone and trigger behavioral responses such as aggregation and mating. The pathways involved include the activation of olfactory sensory neurons and subsequent signal transduction to the central nervous system of the insects .
相似化合物的比较
Grandlure III is part of a group of pheromones that include Grandlure I, II, and IV. These compounds share similar structures but differ in the functional groups attached to the cyclohexane ring. For example:
Grandlure I: (cis)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol.
Grandlure II: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol.
Grandlure IV: (E)-3,3-dimethylcyclohexylideneacetaldehyde.
Uniqueness of this compound: this compound is unique due to its specific aldehyde functional group, which plays a crucial role in its effectiveness as a pheromone. Its structure allows it to be highly specific in attracting boll weevils, making it an essential component of the grandlure blend used in pest control .
属性
CAS 编号 |
26532-24-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
2-(3,3-dimethylcyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3 |
InChI 键 |
TYHKWUGMKWVPDI-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=CC=O)C1)C |
规范 SMILES |
CC1(CCCC(=CC=O)C1)C |
Key on ui other cas no. |
26532-25-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


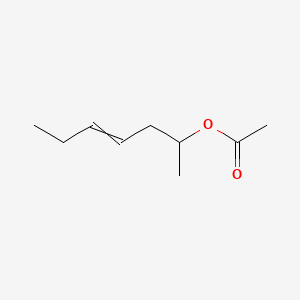
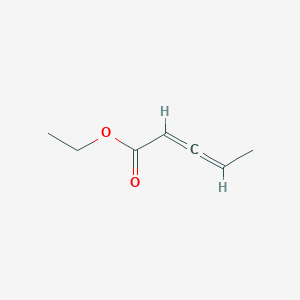
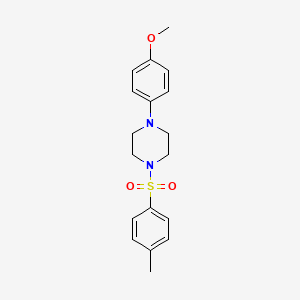
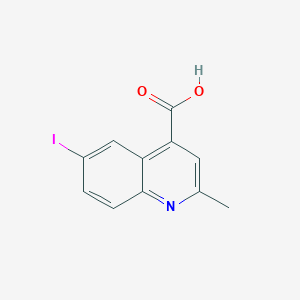
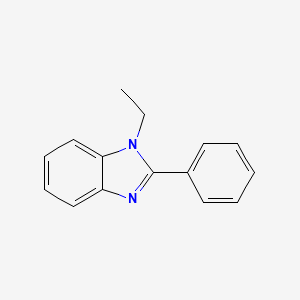
![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)
